Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[321]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by its azabicyclo[321]octane core, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or a similar cycloaddition process.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azabicyclo[3.2.1]octane core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Methyl (1R,2R,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
Uniqueness
Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[321]octane-8-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and a carboxylate ester
Biological Activity
Methyl rel-(1R,5S,8R)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound notable for its unique azabicyclo structure, which incorporates a nitrogen atom into a bicyclic framework. This compound has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology.
- Molecular Formula : C16H21NO2
- Molecular Weight : 259.34 g/mol
- Structure : The compound features a benzyl group at the 3-position and a carboxylate group at the 8-position, contributing to its chemical reactivity and potential biological activity.
Research indicates that this compound interacts with various neurotransmitter systems in the central nervous system (CNS). It is known to bind to specific receptors, modulating neurotransmitter release and affecting neuronal activity. This suggests its potential applications in developing treatments for neurological disorders such as depression and anxiety.
Biological Activity
The biological activity of this compound has been explored through various studies:
- Neurotransmitter Modulation : The compound has shown promising results in modulating neurotransmitter systems, particularly those associated with opioid receptors. It acts as an antagonist at mu-opioid receptors, which are implicated in pain regulation and gastrointestinal motility disorders .
- Pharmacological Studies : A series of pharmacological studies have demonstrated that compounds similar to this compound exhibit significant activity against kappa-opioid receptors. For instance, modifications to the azabicyclic structure have led to increased selectivity and potency as kappa-opioid receptor antagonists .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Opioid Receptors : A study investigated the effects of related azabicyclo compounds on mu-opioid receptors and found that they could effectively block undesirable gastrointestinal side effects while maintaining analgesic properties . This is particularly relevant for patients requiring opioid treatment but suffering from opioid-induced constipation.
- Structure Activity Relationship (SAR) Studies : SAR studies have identified key structural features that enhance the biological activity of azabicyclo compounds. For example, modifications to the pendant N-substitution have produced analogs with improved selectivity for opioid receptors .
Comparative Analysis
The following table summarizes some structurally similar compounds and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride | Azabicyclic | Contains two nitrogen atoms; used in neuropharmacology |
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one | Azabicyclic | Similar benzyl substitution; potential psychoactive properties |
tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate | Azabicyclic | Carbamate functional group; studied for insecticidal activity |
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
methyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t13-,14+,15? |
InChI Key |
WAYVGJGLPDTNGF-YIONKMFJSA-N |
Isomeric SMILES |
COC(=O)C1[C@@H]2CC[C@H]1CN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.